Isopropalin

Description

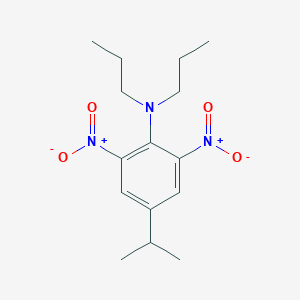

Structure

3D Structure

Properties

IUPAC Name |

2,6-dinitro-4-propan-2-yl-N,N-dipropylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4/c1-5-7-16(8-6-2)15-13(17(19)20)9-12(11(3)4)10-14(15)18(21)22/h9-11H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKOXWSIMFDGMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(C)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024157 |

Source

|

| Record name | Isopropalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red-orange; liquid; [HSDB] |

Source

|

| Record name | Isopropalin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5711 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water at 25 °C, 0.1 mg/l. In acetone, hexane, benzene, chloroform, diethyl ether, acetonitrile, and methanol, all > 1 kg/l at 25 °C., Readily soluble in organic solvents |

Source

|

| Record name | ISOPROPALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6687 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00003 [mmHg], 1.9 mPa at 30 °C |

Source

|

| Record name | Isopropalin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5711 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPROPALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6687 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Red-orange liquid | |

CAS No. |

33820-53-0 |

Source

|

| Record name | Isopropalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33820-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropalin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033820530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropalin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52GZD1I41N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOPROPALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6687 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to Isopropalin: Chemical Structure, Properties, and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropalin, a dinitroaniline herbicide, has been utilized for its selective pre-emergence control of various grasses and broadleaf weeds. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the molecular mechanism underlying its herbicidal activity. The primary mode of action involves the disruption of microtubule polymerization, a critical process for cell division and elongation in plants. This document details the interaction of Isopropalin with tubulin, leading to mitotic inhibition. Furthermore, it outlines key experimental protocols for the analysis and study of Isopropalin, offering valuable insights for researchers in weed science, plant cell biology, and herbicide development.

Chemical Structure and Identification

Isopropalin, scientifically known as 4-(1-methylethyl)-2,6-dinitro-N,N-dipropylbenzenamine, is a synthetic organic compound belonging to the dinitroaniline class of chemicals.[1] Its chemical identity is well-established through various spectroscopic and analytical techniques.

| Identifier | Value |

| IUPAC Name | 4-(1-methylethyl)-2,6-dinitro-N,N-dipropylbenzenamine[2] |

| CAS Number | 33820-53-0[3] |

| Molecular Formula | C₁₅H₂₃N₃O₄[3] |

| SMILES | CCCN(CCC)C1=C(C=C(C=C1--INVALID-LINK--[O-])C(C)C)--INVALID-LINK--[O-] |

Physicochemical Properties

The physical and chemical properties of Isopropalin are crucial for understanding its environmental fate, bioavailability, and interaction with biological systems. It is characterized as a red-orange liquid.[1]

| Property | Value | Source |

| Molecular Weight | 309.36 g/mol | PubChem |

| Melting Point | Not available | LookChem[4] |

| Boiling Point | ~449.6 °C (rough estimate) | LookChem[4] |

| Water Solubility | 0.1 mg/L (at 25 °C) | LookChem[4] |

| Vapor Pressure | 1.48 x 10⁻⁶ mmHg (at 25 °C) | LookChem[4] |

| pKa (Predicted) | 1.27 ± 0.50 | LookChem[4] |

| LogP (Predicted) | 5.6 | PubChemLite[5] |

| Stability | Susceptible to decomposition by UV irradiation. | ChemicalBook[6] |

Herbicidal Mode of Action: Microtubule Disruption

The primary mechanism of action for Isopropalin, and dinitroaniline herbicides in general, is the disruption of microtubule dynamics in plant cells.[4][7][8] This interference with a fundamental cellular process ultimately leads to the inhibition of plant growth and development.

Signaling Pathway and Molecular Interaction

Isopropalin exerts its effect by binding to tubulin, the protein subunit that polymerizes to form microtubules.[4][7] This binding prevents the assembly of tubulin dimers into functional microtubules, which are essential components of the cytoskeleton. Microtubules play a critical role in various cellular processes, including:

-

Cell Division (Mitosis): Microtubules form the mitotic spindle, which is responsible for segregating chromosomes during cell division. Inhibition of microtubule formation arrests cells in metaphase.[9]

-

Cell Elongation and Expansion: The orientation of cortical microtubules guides the deposition of cellulose microfibrils in the cell wall, thereby controlling the direction of cell expansion.[2]

The binding of Isopropalin to tubulin leads to a cascade of events culminating in the death of the weed.

Experimental Protocols

This section provides an overview of methodologies relevant to the study of Isopropalin and other dinitroaniline herbicides.

Synthesis of Isopropalin

The synthesis of Isopropalin can be achieved through the reaction of 1-chloro-4-isopropyl-2,6-dinitrobenzene with dipropylamine.[10]

Protocol Outline:

-

Combine 1-chloro-4-isopropyl-2,6-dinitrobenzene and dipropylamine in a suitable solvent.

-

The reaction mixture is typically heated to facilitate the nucleophilic aromatic substitution reaction.

-

Upon completion, the product is isolated and purified using standard techniques such as crystallization or chromatography.

Analysis of Isopropalin Residues in Environmental Samples

The determination of Isopropalin residues in soil and water is crucial for environmental monitoring. A common analytical approach involves extraction followed by chromatographic analysis.

Methodology:

-

Extraction:

-

Analysis:

References

- 1. Isopropalin - Hazardous Agents | Haz-Map [haz-map.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Isopropalin - Wikipedia [en.wikipedia.org]

- 4. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transformation of Isopropalin in Soil and Plants | Weed Science | Cambridge Core [cambridge.org]

- 6. Isoproterenol | C11H17NO3 | CID 3779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]

- 8. Trifluralin - Wikipedia [en.wikipedia.org]

- 9. The Physiology and Mode of Action of the Dinitroaniline Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 10. Isopropalin | C15H23N3O4 | CID 36606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. High-performance liquid chromatographic determination of dinitroaniline herbicides in soil and water - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 4-Isopropyl-2,6-dinitro-N,N-dipropylaniline (Isopropalin)

Abstract

This whitepaper provides a detailed technical overview of the synthesis of 4-Isopropyl-2,6-dinitro-N,N-dipropylaniline, an agrochemical commonly known as Isopropalin. Isopropalin is a selective dinitroaniline herbicide historically used for pre-emergent control of annual grasses and broadleaf weeds.[1] Although now considered largely obsolete and no longer registered for use in many regions, including the United States, its synthesis pathway remains a clear example of nucleophilic aromatic substitution.[1][2] This document outlines the primary synthetic route, physicochemical properties, a generalized experimental protocol, and the logical workflow for its production and purification, intended for an audience of chemical researchers and drug development professionals.

Introduction and Background

4-Isopropyl-2,6-dinitro-N,N-dipropylaniline (CAS No. 33820-53-0) was introduced in 1969 as a selective, soil-incorporated herbicide.[1] It belongs to the dinitroaniline class of herbicides, which act by inhibiting microtubule formation in plant cells, thereby disrupting cell division and impeding seed germination.[2][3] The compound is a red-orange liquid with very low water solubility and is susceptible to degradation by ultraviolet light, which necessitates its incorporation into the soil upon application.[1][4] The primary manufacturing process involves the reaction of dipropylamine with 1-chloro-4-isopropyl-2,6-dinitrobenzene.[2]

Physicochemical and Toxicological Data

A summary of key quantitative data for Isopropalin is presented below. The data highlights its low aqueous solubility and low acute toxicity, although it is classified as an environmental hazard, particularly to aquatic life.[1][4]

| Property | Value | Source |

| IUPAC Name | 4-Isopropyl-2,6-dinitro-N,N-dipropylaniline | [1] |

| Synonyms | Isopropalin, Paarlan, EL-179 | [2] |

| Molecular Formula | C₁₅H₂₃N₃O₄ | [1][2] |

| Molar Mass | 309.366 g/mol | [1][2] |

| Appearance | Orange to Red-Orange Liquid | [1][5] |

| Water Solubility | 0.1 mg/L (at 25°C) | [2] |

| Vapor Pressure | 3.0 x 10⁻⁵ mm Hg (at 30°C) | [1] |

| Oral LD₅₀ (Rat) | >5000 mg/kg | [4][6] |

| Dermal LD₅₀ (Rabbit) | >2000 mg/kg | [4] |

| GHS Hazards | Corrosive, Environmental Hazard | [1] |

Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The synthesis of Isopropalin is achieved through a single-step Nucleophilic Aromatic Substitution (SₙAr) reaction. In this pathway, the electron-withdrawing effects of the two nitro groups strongly activate the benzene ring, making it susceptible to nucleophilic attack. Dipropylamine acts as the nucleophile, displacing the chloride leaving group from the 1-chloro-4-isopropyl-2,6-dinitrobenzene precursor.

Generalized Experimental Protocol

The following protocol describes a generalized methodology for the synthesis of Isopropalin based on the principles of the SₙAr reaction. This is not an exhaustive, step-by-step guide but a framework for research professionals.

4.1 Principle The reaction proceeds via the addition-elimination mechanism characteristic of SₙAr. The secondary amine (dipropylamine) attacks the carbon atom bearing the chlorine atom. This position is highly electrophilic due to the resonance-stabilizing and inductive electron-withdrawing effects of the ortho and para nitro groups. A transient, negatively charged intermediate (a Meisenheimer complex) is formed, which then collapses by eliminating the chloride ion to yield the final product.

4.2 Materials and Apparatus

-

Starting Materials: 1-chloro-4-isopropyl-2,6-dinitrobenzene, Dipropylamine.

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a suitable alcohol.

-

Base (Optional): A non-nucleophilic tertiary amine (e.g., triethylamine) or an inorganic base (e.g., K₂CO₃) to neutralize the HCl byproduct.

-

Apparatus: A standard reflux apparatus including a round-bottom flask, condenser, heating mantle with magnetic stirring, and an inert atmosphere setup (e.g., nitrogen or argon balloon/manifold).

4.3 Generalized Procedure

-

Reaction Setup: The electrophile, 1-chloro-4-isopropyl-2,6-dinitrobenzene, is dissolved in the chosen solvent within the round-bottom flask under an inert atmosphere.

-

Nucleophile Addition: Dipropylamine (typically 1.0 to 1.2 equivalents) and the base (if used) are added to the solution. The addition may be performed at room temperature or below if the initial reaction is significantly exothermic.

-

Reaction Conditions: The reaction mixture is heated to a moderate temperature (e.g., 60-100°C) and stirred for several hours until analysis (e.g., by TLC or GC-MS) indicates the consumption of the starting material.

-

Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. It is then typically diluted with water and extracted with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude product, an orange oil or solid, can be purified using standard laboratory techniques such as flash column chromatography on silica gel or recrystallization.

4.4 Safety Precautions

-

All operations should be conducted in a well-ventilated chemical fume hood.[4]

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[4]

-

Dinitroaromatic compounds should be handled with care. Upon heating to decomposition, Isopropalin can emit toxic fumes.[2][4]

-

Care should be taken to avoid N-nitrosamine formation, a potential contaminant in dinitroaniline herbicide synthesis, by controlling reaction conditions and precursor purity.[6]

Experimental and Purification Workflow

The logical flow from initial setup to final product characterization is a critical component of reproducible synthesis. The diagram below illustrates this standard workflow.

Product Characterization

After purification, the identity and purity of the synthesized 4-Isopropyl-2,6-dinitro-N,N-dipropylaniline would be confirmed using a suite of analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the methine and methyl protons of the isopropyl group, and the methylene and methyl protons of the two N-propyl groups. Integrations should match the 23 protons in the structure. |

| ¹³C NMR | Resonances for the aromatic carbons (including those attached to nitro and amino groups), and aliphatic carbons of the isopropyl and N-propyl substituents. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the exact mass of the compound (C₁₅H₂₃N₃O₄). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H (aliphatic), C=C (aromatic), and strong, distinct bands for the symmetric and asymmetric stretching of the N-O bonds in the nitro groups (~1530 cm⁻¹ and ~1350 cm⁻¹). |

Conclusion

The synthesis of 4-Isopropyl-2,6-dinitro-N,N-dipropylaniline is a classic and robust application of the nucleophilic aromatic substitution reaction, driven by the strong electron-withdrawing nature of two nitro groups. While the compound's use as a herbicide has declined, the chemical principles of its formation remain highly relevant for educational and research purposes. The protocol and workflow detailed in this guide provide a comprehensive framework for its laboratory-scale synthesis, emphasizing safety and standard purification and characterization methodologies.

References

- 1. Isopropalin - Wikipedia [en.wikipedia.org]

- 2. Isopropalin | C15H23N3O4 | CID 36606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trifluralin - Wikipedia [en.wikipedia.org]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Isopropalin - Hazardous Agents | Haz-Map [haz-map.com]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Isopropalin's Mechanism of Action in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropalin is a selective, pre-emergent dinitroaniline herbicide that controls annual grasses and some broadleaf weeds by disrupting microtubule polymerization in plant cells. This guide provides an in-depth technical overview of the molecular mechanism of action of isopropalin, focusing on its interaction with tubulin, the resulting effects on microtubule dynamics and cell division, and the physiological consequences for the plant. This document details the quantitative parameters of dinitroaniline-tubulin interaction, outlines key experimental protocols for its study, and provides visual representations of the core mechanisms and experimental workflows. Although isopropalin itself is now considered obsolete in many regions, the mechanism it employs is prototypic for the dinitroaniline class, making its study relevant for understanding herbicide action and resistance, as well as for the development of new microtubule-targeting agents.

Core Mechanism: Inhibition of Microtubule Polymerization

The primary mode of action for isopropalin, and all dinitroaniline herbicides, is the disruption of microtubule dynamics, which are essential for cell division, cell plate formation, and overall cell morphology in plants.

Molecular Target: The α/β-Tubulin Heterodimer

Isopropalin targets the fundamental building block of microtubules: the α/β-tubulin heterodimer. Unlike some other microtubule-targeting agents, dinitroanilines do not interact with assembled microtubules. Instead, they bind to free, unpolymerized tubulin dimers.

The Binding Process

-

Complex Formation: Isopropalin binds to the α/β-tubulin dimer to form a stable isopropalin-tubulin complex.

-

Incorporation and Capping: This complex then incorporates into the growing ("plus") end of a microtubule.

-

Elongation Arrest: The presence of the isopropalin-tubulin complex at the microtubule end acts as a "cap," preventing the addition of further tubulin dimers and effectively halting microtubule elongation.

This substoichiometric poisoning mechanism means that only a small amount of the herbicide-tubulin complex is needed to severely disrupt the entire microtubule network.

The Dinitroaniline Binding Site on α-Tubulin

While a high-resolution crystal structure of a dinitroaniline bound to plant tubulin is not yet available, molecular modeling and mutational analyses have identified the putative binding site on the α-tubulin subunit. This is a key distinction from other microtubule inhibitors like colchicine and the vinca alkaloids, which bind to β-tubulin.

The proposed binding pocket is located near the longitudinal interface between tubulin dimers and involves several key amino acid residues. Mutations in these residues can confer resistance to dinitroaniline herbicides. For example, the Arg-243 residue in α-tubulin is considered a critical determinant for trifluralin sensitivity. The binding is selective for plant and protist tubulin; animal and fungal tubulins are largely unaffected, which accounts for the herbicide's selectivity.

Quantitative Data

Quantitative data for isopropalin itself is scarce in publicly available literature. However, data from closely related and extensively studied dinitroanilines like oryzalin provide a strong proxy for the binding affinities and inhibitory concentrations.

| Parameter | Compound | Value | Organism/System | Reference |

| Binding Affinity (Kd) | Oryzalin | 117 nM | Tobacco (Nicotiana tabacum) cells | |

| Predicted Binding Affinity | Oryzalin | 23 nM | Toxoplasma gondii α-tubulin | |

| Inhibition Constant (Ki) | Oryzalin | 2.59 µM | In vitro polymerization of rose tubulin | |

| IC50 (Growth Inhibition) | Dinitroanilines | Micromolar (µM) to sub-micromolar range | Various plant species | |

| GR50 (Biomass Reduction) | Trifluralin | Varies with soil type and weed species | Ryegrass |

Cellular and Physiological Consequences

The disruption of microtubule polymerization by isopropalin leads to a cascade of effects at the cellular and whole-plant level.

Disruption of Mitosis

The most immediate and critical consequence of isopropalin action is the failure of mitosis. Microtubules form the mitotic spindle, which is responsible for segregating chromosomes during cell division. Isopropalin prevents the formation of this spindle, leading to an arrest of the cell cycle in metaphase. This results in cells with abnormal, polyploid nuclei as chromosome replication occurs without cell division.

Inhibition of Root and Shoot Growth

Cell division is most active in the meristematic tissues of a plant, particularly in the root and shoot apices. By halting mitosis, isopropalin severely inhibits the growth of these regions. The most characteristic symptom of dinitroaniline herbicide action is the inhibition of lateral root formation and a pronounced swelling of the root tip. This swelling is due to the disruption of organized cell expansion, as cortical microtubules, which guide the deposition of cellulose microfibrils in the cell wall, are also affected.

dot

Caption: Signaling pathway of Isopropalin's mechanism of action.

Experimental Protocols

The mechanism of action of isopropalin and other dinitroanilines can be elucidated through several key experimental procedures.

Tubulin Binding Assay

This assay quantifies the affinity of a compound for tubulin. A common method is a competitive binding assay using a radiolabeled dinitroaniline like [¹⁴C]oryzalin.

Methodology:

-

Tubulin Isolation: Purify tubulin from a plant source (e.g., tobacco BY-2 cells) or use commercially available purified plant tubulin.

-

Reaction Mixture: Prepare reaction mixtures containing a fixed concentration of purified tubulin and a fixed concentration of [¹⁴C]oryzalin.

-

Competition: Add varying concentrations of unlabeled isopropalin (the competitor) to the reaction mixtures.

-

Incubation: Incubate the mixtures to allow binding to reach equilibrium.

-

Separation: Separate the tubulin-bound from free radioligand. This can be achieved by methods such as gel filtration chromatography or by adsorbing the free ligand with activated charcoal followed by centrifugation.

-

Quantification: Measure the radioactivity in the tubulin-bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the amount of bound [¹⁴C]oryzalin as a function of the isopropalin concentration. The data can be used to calculate the inhibition constant (Ki) for isopropalin, which reflects its binding affinity.

dot

Caption: Experimental workflow for a competitive tubulin binding assay.

Immunofluorescence Microscopy of Microtubules

This technique allows for the direct visualization of the effects of isopropalin on the microtubule cytoskeleton within plant cells.

Methodology:

-

Plant Material and Treatment: Grow plant seedlings (e.g., Arabidopsis thaliana) or cell cultures (e.g., tobacco BY-2) and treat with various concentrations of isopropalin for defined time periods. Include an untreated control.

-

Fixation: Fix the cells to preserve their structure. A common fixative is paraformaldehyde in a microtubule-stabilizing buffer.

-

Cell Wall Digestion: Partially digest the plant cell walls using enzymes like cellulase and pectinase to allow antibody penetration.

-

Permeabilization: Permeabilize the cell membranes with a detergent (e.g., Triton X-100).

-

Antibody Incubation (Primary): Incubate the cells with a primary antibody that specifically binds to α-tubulin (e.g., a monoclonal anti-α-tubulin antibody).

-

Antibody Incubation (Secondary): After washing, incubate the cells with a secondary antibody that is conjugated to a fluorescent dye (e.g., Alexa Fluor 488) and binds to the primary antibody.

-

Mounting and Imaging: Mount the cells on a microscope slide and visualize them using a fluorescence or confocal microscope.

-

Analysis: Compare the microtubule structures in treated versus control cells. Look for evidence of microtubule depolymerization, disruption of the mitotic spindle, and absence of the preprophase band and phragmoplast.

Cell Cycle Analysis via Flow Cytometry

This method provides quantitative data on the proportion of cells in different phases of the cell cycle, revealing the specific stage at which isopropalin induces arrest.

Methodology:

-

Protoplast Isolation: Treat plant tissues (e.g., root tips or cell cultures) with cell wall-degrading enzymes to release protoplasts (cells without walls).

-

Herbicide Treatment: Treat the isolated protoplasts with isopropalin for various durations.

-

Fixation: Fix the protoplasts, typically with an ethanol solution, to preserve them and permeabilize the membranes.

-

Staining: Stain the cellular DNA with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI). The amount of fluorescence is directly proportional to the amount of DNA.

-

Flow Cytometry: Analyze the stained protoplasts using a flow cytometer. The instrument measures the fluorescence intensity of thousands of individual cells.

-

Data Analysis: Generate a histogram of fluorescence intensity. Cells in the G1 phase will have a 2x DNA content, while cells in G2 and M phases will have a 4x DNA content. Cells in the S phase will have an intermediate DNA content. An accumulation of cells in the G2/M peak in isopropalin-treated samples indicates a mitotic arrest.

Conclusion

The mechanism of action of isopropalin in plants is a well-defined process centered on the disruption of microtubule polymerization. By binding to free α-tubulin, isopropalin prevents the elongation of microtubules, leading to a failure in the formation of the mitotic spindle and subsequent arrest of cell division. This targeted action on a fundamental cellular process explains its efficacy as a pre-emergent herbicide, particularly against rapidly dividing cells in germinating seedlings. The detailed understanding of this mechanism, supported by quantitative binding data and specific experimental protocols, not only provides a complete picture of isopropalin's herbicidal activity but also offers valuable insights for the ongoing development of novel microtubule-targeting compounds for agriculture and medicine.

An In-depth Technical Guide on the Historical Use of Isopropalin in Agriculture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropalin, chemically known as 4-isopropyl-2,6-dinitro-N,N-dipropylaniline, is a selective, pre-emergent herbicide belonging to the dinitroaniline class.[1] Introduced in 1969 and brought to the United States and Australia in 1972 by DowElanco, it was primarily used for the control of annual grasses and broadleaf weeds in specific crops.[1] Its commercial formulation was an emulsifiable concentrate known as Paarlan®, which contained 69% isopropalin.[1] Due to its low water solubility, high volatility, and susceptibility to ultraviolet light degradation, Isopropalin required soil incorporation to be effective.[1] Despite its use, with American farmers applying an estimated 250,000 pounds in 1974, Isopropalin is now considered obsolete and is no longer registered for use as a pesticide in the United States.[1][2] This guide provides a comprehensive technical overview of its historical use, mode of action, and environmental fate.

Chemical and Physical Properties

Isopropalin is an orange liquid with the following chemical and physical properties:

| Property | Value | Reference |

| IUPAC Name | 4-isopropyl-2,6-dinitro-N,N-dipropylaniline | [1] |

| CAS Number | 33820-53-0 | [1] |

| Chemical Formula | C15H23N3O4 | [1] |

| Molar Mass | 309.36 g/mol | [1] |

| Appearance | Orange liquid | [1] |

| Water Solubility | 0.11 ppm (at 25 °C) | [1] |

| Vapor Pressure | 3.0 x 10⁻⁵ mm Hg (at 30 °C) | [1] |

Mode of Action

The primary mode of action of Isopropalin, like other dinitroaniline herbicides, is the inhibition of microtubule formation in plant cells.[3][4][5] This disruption of microtubule dynamics leads to a cascade of cellular events, ultimately resulting in the inhibition of root and shoot growth and the death of susceptible weed seedlings.

Signaling Pathway of Isopropalin's Herbicidal Action

Isopropalin enters the plant cells and binds to α- and β-tubulin heterodimers, the fundamental building blocks of microtubules. This binding prevents the polymerization of these dimers into microtubules. The absence of functional microtubules disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division (mitosis). Consequently, the cell cycle is arrested at the prometaphase/metaphase stage.[3][6] This prolonged mitotic arrest can trigger a DNA damage response and may ultimately lead to programmed cell death (apoptosis) or mitotic catastrophe.[7][8][9]

Caption: Signaling pathway of Isopropalin's mode of action.

Agricultural Applications

Isopropalin was primarily registered for use on tobacco, with potential applications on tomatoes and white potatoes.[1]

Application Rates

The recommended application rates for Paarlan® (69% Isopropalin emulsifiable concentrate) on tobacco varied depending on the soil texture.

| Crop | Soil Texture | Application Rate (Product) | Application Rate (Active Ingredient) | Reference |

| Burley Tobacco | All recommended textures | 2 pints/acre | 1.5 lb/acre | [4] |

| Maryland Tobacco | All soil types | 2 pints/acre | 1.5 lb/acre | [4] |

Weed Control Spectrum and Efficacy

Isopropalin was effective against a range of annual grasses and broadleaf weeds. While specific efficacy data for Isopropalin is limited in the available literature, data for other dinitroaniline herbicides like pendimethalin in tobacco can provide an indication of its potential performance.

| Weed Species | Common Name | Expected Control with Dinitroanilines | Reference |

| Digitaria sanguinalis | Large Crabgrass | 90-97% | [10][11] |

| Echinochloa crus-galli | Barnyardgrass | 90-95% | [10][11] |

| Amaranthus retroflexus | Redroot Pigweed | 83-97% | [10][11] |

| Chenopodium album | Common Lambsquarters | 84-93% | [10][11] |

| Portulaca oleracea | Common Purslane | 68-92% | [10][11] |

Environmental Fate and Residue Profile

The persistence of Isopropalin in the environment was a notable characteristic.

Soil Persistence

Isopropalin is considered one of the more persistent dinitroaniline herbicides.[1] Its degradation in soil is influenced by environmental conditions such as temperature and aeration.

| Condition | Half-life | Reference |

| Aerobic (30 °C) | 3.5 months | [12] |

| Aerobic (15 °C) | 13.3 months | [12] |

| Anaerobic (30 °C) | 0.17 months | [12] |

| Field (general) | ~10 months | [1] |

Field studies with ¹⁴C-labeled Isopropalin showed that after 15 months, approximately 25% of the applied herbicide remained in the soil, and less than 10% was detectable after 28 months.[13]

Residues in Crops

Studies on crops grown in Isopropalin-treated soil indicated that negligible amounts of radioactivity were detected in the harvested plants.[13] Isopropalin and its recognizable transformation products were not detected in the plant tissues examined.[13] The established tolerance for Isopropalin residues in or on tomatoes and peppers was 0.05 ppm.[14]

Toxicology Summary

The acute toxicity of Isopropalin has been evaluated in various animal models.

| Species | Route | LD50 | Reference |

| Rat | Oral | >5000 mg/kg | |

| Rabbit | Dermal | >2000 mg/kg | |

| Bobwhite Quail | Oral | >1000 mg/kg | |

| Mallard Duck | Oral | >2000 mg/kg |

In sub-chronic feeding studies, rats fed high doses of Isopropalin exhibited reduced hemoglobin concentrations, lowered hematocrits, and altered organ weights.[1]

Experimental Protocols

The analysis of Isopropalin residues in environmental and agricultural samples typically involves extraction, cleanup, and chromatographic determination.

Workflow for Isopropalin Residue Analysis

The general workflow for analyzing Isopropalin residues in soil or plant matrices is outlined below.

Caption: General workflow for Isopropalin residue analysis.

Detailed Analytical Methodology

The following is a representative protocol for the analysis of Isopropalin residues in tobacco, based on established methods for dinitroaniline herbicides.[14][15]

-

Sample Preparation:

-

Homogenize a representative sample of tobacco leaves.

-

Weigh 5-10 g of the homogenized sample into a centrifuge tube.

-

-

Extraction:

-

Add 20 mL of ethyl acetate to the sample.

-

Perform ultrasonication for 15-20 minutes to extract the residues.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process on the remaining solid material and combine the supernatants.

-

-

Cleanup:

-

Concentrate the combined extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

-

Perform cleanup using Gel Permeation Chromatography (GPC) to remove high molecular weight co-extractives.

-

Further cleanup can be achieved using Solid Phase Extraction (SPE) with a suitable cartridge (e.g., Florisil or silica).

-

-

Instrumental Analysis:

-

For HPLC-UV analysis: [14]

-

Reconstitute the final extract in a suitable solvent (e.g., methanol/water).

-

Inject an aliquot into a High-Performance Liquid Chromatograph (HPLC) equipped with a C18 column.

-

Use an isocratic mobile phase, such as methanol and 10 mmol/L ammonium acetate (85:15, v/v).

-

Detect Isopropalin using a UV detector at an appropriate wavelength.

-

-

For GC-MS analysis:

-

Derivatization is typically not required for Isopropalin.

-

Inject an aliquot of the final extract into a Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS).

-

Use a capillary column suitable for pesticide analysis (e.g., DB-5ms).

-

Employ an appropriate temperature program for the GC oven to separate Isopropalin from other components.

-

Operate the MS in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of Isopropalin.

-

-

-

Quantification:

-

Prepare a calibration curve using certified standards of Isopropalin.

-

Quantify the concentration of Isopropalin in the sample by comparing its peak area or height to the calibration curve.

-

Conclusion

Isopropalin was a dinitroaniline herbicide that played a role in weed management, particularly in tobacco cultivation, during the 1970s and 1980s. Its mode of action, centered on the disruption of microtubule assembly and subsequent mitotic arrest, was effective against a range of annual weeds. However, its environmental persistence and the development of alternative herbicides have led to its obsolescence. This technical guide has provided a detailed overview of the historical use, scientific basis, and analytical methodologies associated with Isopropalin, offering valuable insights for researchers in the fields of agriculture, environmental science, and drug development.

References

- 1. Application of selective herbicides for weed control in tobacco | CORESTA [coresta.org]

- 2. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cellular responses to a prolonged delay in mitosis are determined by a DNA damage response controlled by Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell fate after mitotic arrest in different tumor cells is determined by the balance between slippage and apoptotic threshold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Effect of different herbicides on weed population and leaf yield of tobacco | CORESTA [coresta.org]

- 11. Human cells enter mitosis with damaged DNA after treatment with pharmacological concentrations of genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Iprodione residues and dissipation rates in tobacco leaves and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. researchgate.net [researchgate.net]

- 15. biochemjournal.com [biochemjournal.com]

Isopropalin's Fate in Soil: An In-depth Technical Guide to its Degradation Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropalin, a dinitroaniline herbicide, was historically used for the pre-emergent control of annual grasses and broadleaf weeds.[1] Although its use has been largely discontinued, understanding its environmental fate, particularly its degradation pathway in soil, remains crucial for assessing the long-term impact of related compounds and for developing effective bioremediation strategies. This technical guide provides a comprehensive overview of the isopropalin degradation pathway in soil, synthesizing available data on its metabolites, degradation kinetics, and the methodologies used to study these processes.

Isopropalin Degradation in Soil: A Dual Process

The degradation of isopropalin in soil is a complex process involving both abiotic and biotic mechanisms. While factors such as photodegradation and volatilization contribute to its dissipation, microbial activity is recognized as a significant driver of its breakdown.[2] The persistence of isopropalin is notably influenced by soil type, moisture, and temperature, with its half-life varying significantly under different environmental conditions.

Quantitative Degradation Data

The persistence of isopropalin in soil, quantified by its half-life (DT50), is a critical parameter for environmental risk assessment. The following tables summarize the available quantitative data on isopropalin's degradation under various conditions.

Table 1: Half-life of Isopropalin in Soil under Different Conditions

| Soil Condition | Temperature (°C) | Half-life (months) | Reference |

| Aerobic | 30 | 3.5 | [3] |

| Aerobic | 15 | 13.3 | [3] |

| Anaerobic | 30 | 0.17 | [3] |

Table 2: Isopropalin Persistence in Field Studies

| Time After Application (months) | Remaining Isopropalin (%) | Reference |

| 15 | ~25 | [1] |

| 28 | <10 | [1] |

The Degradation Pathway of Isopropalin

The microbial degradation of isopropalin proceeds through a series of biochemical reactions, primarily involving the reduction of the nitro groups and the dealkylation of the N-propyl groups. Based on identified metabolites, a putative degradation pathway can be constructed.

Key Transformation Processes:

-

Nitroreduction: One or both of the nitro groups (-NO2) on the aromatic ring are reduced to amino groups (-NH2). This is a critical initial step in the detoxification process and is often mediated by microbial nitroreductases.

-

Dealkylation: The N-propyl groups attached to the aniline nitrogen are sequentially removed. This process of N-dealkylation is a common microbial strategy for degrading N-substituted herbicides.

-

Further Transformations: The resulting intermediates can undergo further modifications, including cyclization to form benzimidazole derivatives.

Identified Metabolites:

A study by Golab and Althaus (1975) identified several key metabolites of isopropalin in soil using 14C-labeled herbicide, providing the foundational knowledge for its degradation pathway. These metabolites include:

-

α,α,α-Trifluoro-2-nitro-N-propyl-p-toluidine

-

α,α,α-Trifluoro-5-nitro-N-propyl-p-toluidine

-

2,6-Dinitro-N-propyl-4-(trifluoromethyl)aniline

-

α,α,α-Trifluoro-2,6-dinitro-p-toluidine

-

2-Ethyl-7-nitro-1-propyl-5-(trifluoromethyl)benzimidazole

-

2-Ethyl-7-nitro-5-(trifluoromethyl)benzimidazole

-

4-(Trifluoromethyl)-2,6-dinitroaniline

It is important to note that none of these identified transformation products were found to accumulate in the soil to a significant extent, with concentrations generally remaining below 4% of the initially applied isopropalin.[1]

Visualizing the Degradation Pathway and Experimental Workflow

To better understand the complex processes involved in isopropalin degradation, the following diagrams have been generated using the DOT language.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. The following sections outline the methodologies for key experiments in studying isopropalin degradation.

Soil Incubation Study

Objective: To determine the rate and pathway of isopropalin degradation in soil under controlled laboratory conditions.

Materials:

-

Freshly collected and sieved (2 mm) soil with known characteristics (pH, organic matter content, texture).

-

Analytical grade isopropalin.

-

(Optional) 14C-labeled isopropalin for metabolite tracking.

-

Incubation vessels (e.g., biometer flasks).

-

Controlled environment chamber or incubator.

-

Trapping solution (e.g., potassium hydroxide) for CO2 capture if mineralization is being assessed.

Procedure:

-

Soil Treatment: A known weight of soil is treated with a solution of isopropalin (and 14C-isopropalin, if used) to achieve a desired concentration. The solvent is allowed to evaporate.

-

Moisture Adjustment: The moisture content of the treated soil is adjusted to a specific level, typically a percentage of the soil's water holding capacity (e.g., 60-80%).

-

Incubation: The soil samples are placed in the incubation vessels. For aerobic studies, the vessels are kept open to the air or aerated periodically. For anaerobic studies, the vessels are purged with an inert gas (e.g., nitrogen) and sealed.

-

Controlled Conditions: The vessels are incubated in a controlled environment at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.

-

Sampling: At predetermined time intervals, replicate soil samples are removed for analysis.

-

Mineralization (Optional): If 14C-isopropalin is used, the CO2 produced is trapped in a suitable solution, and the radioactivity is measured by liquid scintillation counting to quantify mineralization.

Metabolite Extraction and Analysis

Objective: To extract and identify isopropalin and its degradation products from soil samples.

Materials:

-

Soil samples from the incubation study.

-

Extraction solvent (e.g., acetonitrile, methanol, or a mixture).

-

Centrifuge.

-

Solid-phase extraction (SPE) cartridges for cleanup (optional).

-

Analytical instruments: Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).

Procedure:

-

Extraction: A known weight of the soil sample is extracted with a suitable solvent by shaking or sonication.

-

Centrifugation: The mixture is centrifuged to separate the soil particles from the solvent extract.

-

Cleanup (Optional): The extract may be passed through an SPE cartridge to remove interfering substances.

-

Analysis: The cleaned extract is analyzed by GC-MS or LC-MS/MS to separate, identify, and quantify isopropalin and its metabolites. Identification is typically confirmed by comparing retention times and mass spectra with those of authentic standards.

Conclusion

The degradation of isopropalin in soil is a multifaceted process driven by both abiotic and biotic factors, with microbial metabolism playing a pivotal role. The primary degradation pathway involves nitroreduction and N-dealkylation, leading to the formation of several intermediate metabolites that do not persist in the soil. The rate of degradation is highly dependent on environmental conditions, with anaerobic conditions significantly accelerating the process. This technical guide provides a foundational understanding of isopropalin's fate in the soil environment, offering valuable insights for researchers and professionals in the fields of environmental science and drug development. Further research is warranted to fully elucidate the enzymatic and genetic basis of the microbial degradation of isopropalin and to quantify the kinetics of each step in the degradation pathway.

References

Photodegradation of Dinitroaniline Herbicides: A Technical Guide Focused on Isopropalin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photodegradation of dinitroaniline herbicides, with a specific focus on Isopropalin (4-isopropyl-2,6-dinitro-N,N-dipropylaniline). Dinitroaniline herbicides are a class of pre-emergent herbicides susceptible to degradation by sunlight, a process that significantly impacts their environmental fate and efficacy. This document details the core principles of their photochemical decomposition, summarizes available quantitative data, outlines experimental protocols for studying their photodegradation, and proposes potential degradation pathways. Due to the limited specific data for Isopropalin, this guide draws upon analogous data from closely related dinitroaniline herbicides, such as Trifluralin and Oryzalin, to provide a comprehensive framework for understanding its photochemical behavior.

Introduction

Dinitroaniline herbicides, characterized by a 2,6-dinitroaniline structure, are widely used in agriculture for the control of annual grasses and broadleaf weeds. Their mode of action involves the disruption of microtubule formation, thereby inhibiting cell division in target plants. However, the environmental persistence of these herbicides is limited by several factors, with photodegradation being a major route of dissipation, particularly when they remain on the soil surface.[1][2] Isopropalin, a selective dinitroaniline herbicide, is also known to be susceptible to decomposition by ultraviolet (UV) light.[3] Understanding the mechanisms, kinetics, and products of Isopropalin's photodegradation is crucial for predicting its environmental behavior, assessing its ecotoxicological risks, and developing strategies for its effective and safe use.

Physicochemical Properties of Isopropalin

A summary of the key physicochemical properties of Isopropalin is presented in Table 1. Its low water solubility and moderate volatility influence its distribution in the environment and its susceptibility to photodegradation in different matrices.[4]

Table 1: Physicochemical Properties of Isopropalin

| Property | Value | Reference |

| Chemical Formula | C₁₅H₂₃N₃O₄ | [3] |

| Molar Mass | 309.36 g/mol | [3] |

| Appearance | Red-orange liquid | [3] |

| Water Solubility | 0.1 mg/L at 25 °C | [3] |

| IUPAC Name | 2,6-dinitro-4-propan-2-yl-N,N-dipropylaniline | [3] |

Quantitative Data on Dinitroaniline Herbicide Photodegradation

Quantitative data on the photodegradation of Isopropalin is scarce in the available literature. However, studies on other dinitroaniline herbicides provide valuable insights into the expected kinetics and efficiencies of this process. A study on the photodecomposition of eleven dinitroaniline herbicides on soil thin-layer plates exposed to sunlight for seven days showed that Isopropalin experienced 8.2% degradation. This highlights that photodegradation on soil surfaces occurs, though it may be less significant than in other environmental compartments.

For comparison, the photodegradation of Oryzalin, another dinitroaniline herbicide, has been studied in more detail and is presented in Table 2. The degradation of Oryzalin was found to follow first-order kinetics.[5][6] It is reasonable to assume that the photodegradation of Isopropalin in solution would also follow pseudo-first-order kinetics. A key parameter in photochemical studies is the quantum yield (Φ), which represents the efficiency of a photochemical process. A study has reported the measurement of the wavelength-averaged quantum yield for Isopropalin in the near-UV region (310-410 nm), although the specific value was not available in the accessed literature.[7]

Table 2: Photodegradation Data for Dinitroaniline Herbicides

| Herbicide | Matrix/Conditions | Parameter | Value | Reference |

| Isopropalin | Dry soil thin layer plates, 7 days sunlight | % Decomposition | 8.2% | |

| Oryzalin | Aqueous isopropanol/acetonitrile, UV light (λ ≥ 290 nm) | Half-life (t₁/₂) | 23.52 - 53.75 h | [5][6] |

| Oryzalin | Aqueous isopropanol/acetonitrile, Sunlight (λ ≥ 250 nm) | Half-life (t₁/₂) | 41.23 - 61.43 h | [5][6] |

Proposed Photodegradation Pathways

While specific photoproducts of Isopropalin have not been extensively documented, the photodegradation pathways of other dinitroaniline herbicides, such as Trifluralin and Oryzalin, can be used to infer the likely transformation processes for Isopropalin. The primary photochemical reactions are expected to involve the nitro groups and the N-alkyl substituents.

Two major proposed pathways are:

-

N-Dealkylation: The sequential loss of the propyl groups from the amino nitrogen is a common photodegradation pathway for dinitroaniline herbicides. This process likely proceeds through the abstraction of a hydrogen atom from the alkyl chain by the excited nitro group, followed by cleavage of the C-N bond.

-

Nitro Group Reduction: One of the nitro groups can be reduced to a nitroso group, which can then participate in further reactions, including cyclization. This can lead to the formation of benzimidazole-type structures, which have been observed in the photodegradation of other dinitroanilines.

A proposed logical relationship for the initial steps of Isopropalin photodegradation is depicted in the following diagram.

Caption: Proposed initial photodegradation pathways for Isopropalin.

Experimental Protocols

This section provides a generalized experimental protocol for studying the photodegradation of Isopropalin in aqueous solution, based on common practices for herbicide photolysis studies.[8]

Materials and Reagents

-

Isopropalin analytical standard (>98% purity)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Purified water (e.g., Milli-Q)

-

Buffer salts (e.g., phosphate or acetate)

-

Chemical actinometer (e.g., p-nitroanisole/pyridine)

Sample Preparation

-

Prepare a stock solution of Isopropalin (e.g., 1000 mg/L) in a suitable organic solvent such as acetonitrile or methanol.

-

Prepare the aqueous experimental solutions by spiking the appropriate volume of the stock solution into purified water or a buffered solution to achieve the desired initial concentration (e.g., 1-10 mg/L). The final concentration of the organic solvent should be kept low (e.g., <1% v/v) to minimize co-solvent effects.

Photoreactor Setup

A schematic of a typical experimental workflow for a photolysis study is shown below.

Caption: A generalized experimental workflow for a photolysis study.

-

Use a photoreactor equipped with a suitable light source that mimics the solar spectrum or provides specific UV wavelengths. A xenon arc lamp with appropriate filters is a common choice.

-

The reaction vessels should be made of quartz to allow for the transmission of UV light.

-

Maintain a constant temperature during the experiment using a cooling system.

-

Place the prepared Isopropalin solutions in the photoreactor.

-

Run a dark control in parallel by wrapping a reaction vessel in aluminum foil to assess any degradation not due to light (e.g., hydrolysis).

Irradiation and Sampling

-

Turn on the light source and start the irradiation.

-

At predetermined time intervals, withdraw aliquots from the reaction vessels.

-

The samples should be immediately analyzed or stored in the dark at a low temperature (e.g., 4 °C) to prevent further degradation until analysis.

Analytical Methodology

-

Quantification of Isopropalin: The concentration of Isopropalin in the collected samples can be determined using High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer (MS).

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection: UV absorbance at the wavelength of maximum absorption for Isopropalin (likely in the range of 270-400 nm, based on related compounds).

-

-

-

Identification of Photoproducts: The identification of degradation products can be achieved using HPLC coupled with tandem mass spectrometry (LC-MS/MS). By comparing the mass spectra of the parent compound and the unknown peaks in the chromatograms of the irradiated samples, the structures of the photoproducts can be elucidated.

Data Analysis

-

Plot the concentration of Isopropalin as a function of irradiation time.

-

Determine the degradation kinetics by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order).

-

Calculate the degradation rate constant (k) and the half-life (t₁/₂) of Isopropalin under the specific experimental conditions.

-

If a chemical actinometer is used, the quantum yield (Φ) of Isopropalin photodegradation can be calculated.

Conclusion

The photodegradation of Isopropalin is a critical process influencing its environmental persistence. While specific quantitative data and a definitive degradation mechanism for Isopropalin are not yet fully established in the scientific literature, this technical guide provides a robust framework for its study. By drawing on data from analogous dinitroaniline herbicides, it is proposed that Isopropalin undergoes photodegradation via N-dealkylation and nitro group reduction, likely following pseudo-first-order kinetics in aqueous environments. The provided experimental protocols offer a solid foundation for researchers to conduct further investigations into the photochemical fate of Isopropalin, which will contribute to a more complete understanding of its environmental behavior and inform its responsible use in agriculture.

References

- 1. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]

- 2. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isopropalin | C15H23N3O4 | CID 36606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. my.ucanr.edu [my.ucanr.edu]

- 5. Photodegradation of Oryzalin in aqueous isopropanol and acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Rapid photodegradation of clethodim and sethoxydim herbicides in soil and plant surface model systems - Arabian Journal of Chemistry [arabjchem.org]

Environmental Fate and Transport of Isopropalin: A Technical Guide

An In-depth Examination of the Physicochemical Properties, Degradation Pathways, Mobility, and Bioaccumulation Potential of the Dinitroaniline Herbicide Isopropalin.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Isopropalin (4-isopropyl-2,6-dinitro-N,N-dipropylaniline) is a selective, pre-emergence dinitroaniline herbicide introduced in 1969 for the control of annual grasses and broadleaf weeds in crops such as tobacco, potatoes, and tomatoes.[1] Now considered obsolete, its environmental persistence and potential for transport remain areas of scientific interest.[1] This technical guide provides a comprehensive overview of the environmental fate and transport of Isopropalin, summarizing key quantitative data, detailing experimental methodologies, and visualizing its degradation pathways.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physicochemical properties. Isopropalin is an orange liquid with low water solubility and a notable vapor pressure, indicating its potential for volatilization.[2] A summary of its key properties is presented in Table 1.

| Property | Value | Temperature (°C) | Reference |

| IUPAC Name | 4-Isopropyl-2,6-dinitro-N,N-dipropylaniline | - | [2] |

| CAS Number | 33820-53-0 | - | [2] |

| Chemical Formula | C₁₅H₂₃N₃O₄ | - | [2] |

| Molar Mass | 309.366 g·mol⁻¹ | - | [2] |

| Appearance | Orange liquid | - | [2] |

| Water Solubility | 0.11 ppm (0.11 mg/L) | 25 | [2] |

| Vapor Pressure | 3.0 x 10⁻⁵ mm Hg | 30 | [2] |

| log Kₒw (Octanol-Water Partition Coefficient) | 5.6 (estimated) | - | [3] |

Table 1: Physicochemical Properties of Isopropalin

Environmental Fate

The fate of Isopropalin in the environment is governed by a combination of transport and transformation processes, including sorption to soil, volatilization, photodegradation, and biodegradation.

Soil Persistence and Mobility

Isopropalin is recognized as the most persistent of the dinitroaniline herbicides in soil.[2] Its strong affinity for soil organic matter limits its mobility and potential for leaching into groundwater.

Degradation in Soil: Microbial degradation is the primary mechanism for the dissipation of dinitroaniline herbicides in the soil.[6] Isopropalin's persistence is significantly influenced by soil conditions, particularly temperature and the presence of oxygen.

| Condition | Temperature (°C) | Half-life (months) | Reference |

| Aerobic | 30 | 3.5 | [7] |

| Aerobic | 15 | 13.3 | [7] |

| Anaerobic | 30 | 0.17 | [7] |

Table 2: Soil Degradation Half-lives of Isopropalin

As shown in Table 2, Isopropalin degrades substantially faster under anaerobic (oxygen-depleted) conditions compared to aerobic conditions.[7] The rate of degradation is also temperature-dependent, with slower degradation occurring at lower temperatures.[7] A field half-life of nearly 10 months has been reported, further highlighting its persistence.[2]

Degradation Pathways

The breakdown of Isopropalin in the environment leads to the formation of various transformation products.

Biodegradation: In soil, Isopropalin undergoes a series of degradation reactions primarily mediated by microorganisms. Nine soil metabolites have been identified, indicating a complex degradation pathway.[8] The initial steps likely involve the reduction of the nitro groups and dealkylation of the N-propyl groups. The following diagram illustrates the proposed initial stages of Isopropalin biodegradation in soil.

Hydrolysis: Dinitroaniline herbicides are generally stable to hydrolysis under environmental conditions.[9] Specific hydrolysis rate data for Isopropalin are not available in the reviewed literature.

Volatilization and Atmospheric Transport

With a measurable vapor pressure, volatilization from soil and water surfaces is a potential transport pathway for Isopropalin.[2] The extent of volatilization is influenced by factors such as soil moisture, temperature, and air movement. Once in the atmosphere, Isopropalin can be transported and subsequently deposited to other locations. A calculated Henry's Law Constant, which indicates the partitioning between air and water, would provide a better understanding of its volatilization potential from water bodies, but this value is not currently available.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is greater than in the surrounding medium. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (log Kₒw).

With a high estimated log Kₒw of 5.6, Isopropalin is expected to have a significant potential for bioaccumulation in aquatic organisms.[3] However, specific experimental data on the bioconcentration factor (BCF) or bioaccumulation factor (BAF) for Isopropalin are lacking. It is known to be toxic to fish.[2]

Experimental Protocols

Detailed experimental protocols for the study of Isopropalin's environmental fate are crucial for reproducible research. The following sections outline general methodologies based on established guidelines for similar compounds.

Soil Sorption: Batch Equilibrium Method (OECD 106)

The soil sorption and desorption of Isopropalin can be determined using the batch equilibrium method as described in OECD Guideline 106.[8][9]

Principle: A solution of Isopropalin of known concentration is equilibrated with a known amount of soil. The concentration of Isopropalin remaining in the solution is measured, and the amount sorbed to the soil is calculated by difference.

Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Methyl-2,6-dinitroaniline | C7H7N3O4 | CID 22892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isopropalin | C15H23N3O4 | CID 36606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsafetypro.com [chemsafetypro.com]

- 5. fsis.usda.gov [fsis.usda.gov]

- 6. 4-methyl-2,6-dinitroaniline [stenutz.eu]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

Isopropalin: A Technical Guide to Solubility and Octanol-Water Partition Coefficient

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and octanol-water partition coefficient of isopropalin, a dinitroaniline herbicide. Understanding these fundamental physicochemical properties is critical for assessing its environmental fate, bioavailability, and potential toxicological effects. This document presents quantitative data, detailed experimental protocols based on established international guidelines, and visual workflows to support research and development activities.

Core Physicochemical Data

The following tables summarize the key quantitative data for isopropalin's solubility and its octanol-water partition coefficient.

Table 1: Solubility of Isopropalin

| Solvent | Solubility | Temperature (°C) |

| Water | 0.1 mg/L | 25 |

| Acetone | > 1 kg/L | 25 |

| Hexane | > 1 kg/L | 25 |

| Benzene | > 1 kg/L | 25 |

| Chloroform | > 1 kg/L | 25 |

| Diethyl ether | > 1 kg/L | 25 |

| Acetonitrile | > 1 kg/L | 25 |

| Methanol | > 1 kg/L | 25 |

Table 2: Octanol-Water Partition Coefficient of Isopropalin

| Parameter | Value | Type |

| Log P (Octanol-Water Partition Coefficient) | 5.6 | Computed |

Experimental Protocols

The determination of solubility and the octanol-water partition coefficient is guided by standardized methods to ensure reproducibility and comparability of data. The following protocols are based on the principles outlined in the OECD Guidelines for the Testing of Chemicals.

Determination of Water Solubility (Based on OECD Test Guideline 105)

Given the low aqueous solubility of isopropalin (< 10⁻² g/L), the Column Elution Method is the recommended procedure. This method is designed to determine the saturation concentration of a substance in water under equilibrium conditions.[1]

Principle: A column is packed with a solid support material coated with an excess of the test substance, isopropalin. Water is then passed through the column at a slow, constant rate. The eluate, containing the dissolved substance at its saturation point, is collected and its concentration is determined using a suitable analytical method.

Methodology:

-

Preparation of the Column:

-

A solid support material (e.g., glass beads, silica gel) is coated with isopropalin.

-

The coated support is packed into a column of appropriate dimensions.

-

A filter is placed at the bottom of the column to retain the solid material.

-

-

Equilibration:

-

The column is thermostatted to a constant temperature, typically 20 ± 0.5 °C.[2]

-

Water is pumped through the column at a low flow rate to ensure that equilibrium is reached between the solid and liquid phases.

-

-

Elution and Sample Collection:

-

The eluate is collected in fractions.

-

The flow rate is monitored to ensure it is sufficiently low for saturation to be achieved.

-

-

Analysis:

-

The concentration of isopropalin in each collected fraction is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or Mass Spectrometry (MS).

-

The water solubility is reported as the plateau of the concentration versus time curve.

-

Determination of the Octanol-Water Partition Coefficient (Log P)

The octanol-water partition coefficient (POW or KOW) is a measure of a chemical's lipophilicity and is defined as the ratio of its concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.[3][4] Given the high computed Log P value for isopropalin (5.6), the Slow-Stirring Method (OECD Guideline 123) is the most appropriate experimental approach.[3] The traditional shake-flask method (OECD 107) is generally limited to substances with a Log P < 4, as it can be prone to the formation of microdroplets that lead to inaccurate results for highly lipophilic compounds.[3][5] The HPLC method (OECD 117) is an indirect estimation method.[3][5]

Principle of the Slow-Stirring Method: The slow-stirring method is designed to determine the partition coefficient for substances with high Log P values by gently mixing the octanol and water phases to avoid the formation of micro-emulsions, allowing for a true equilibrium to be reached.

Methodology:

-

Preparation of Phases:

-

n-octanol is pre-saturated with water.

-

Water is pre-saturated with n-octanol.

-

This ensures that the two phases are in equilibrium with each other before the introduction of the test substance.

-

-

Test Substance Introduction:

-

Isopropalin is dissolved in the water-saturated n-octanol at a concentration that does not exceed its solubility limit in either phase.

-

-

Equilibration:

-

The octanol and water phases are combined in a vessel at a specific volume ratio.

-

The mixture is stirred slowly at a constant temperature for a sufficient period (e.g., two days) to allow for partitioning equilibrium to be reached.

-

-

Phase Separation:

-

Stirring is stopped, and the two phases are allowed to separate completely. Centrifugation may be used to facilitate a clean separation.

-

-

Sampling and Analysis:

-

Aliquots are carefully taken from both the n-octanol and the aqueous phases.

-

The concentration of isopropalin in each phase is determined using a validated analytical method (e.g., HPLC, GC-MS). A method with a limit of quantification low enough to accurately measure the very low concentration in the aqueous phase is crucial.

-

-

Calculation of Log P:

-

The partition coefficient (POW) is calculated as the ratio of the concentration of isopropalin in the n-octanol phase (Coctanol) to its concentration in the aqueous phase (Cwater).

-

Log P is then calculated as the base-10 logarithm of POW.

-

Visualizations

The following diagrams illustrate the experimental workflows for determining the water solubility and octanol-water partition coefficient of isopropalin.

Caption: Workflow for determining the water solubility of isopropalin using the column elution method.

Caption: Workflow for determining the Log P of isopropalin using the slow-stirring method.

References

- 1. filab.fr [filab.fr]

- 2. oecd.org [oecd.org]

- 3. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 4. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

Toxicological Profile of Isopropalin in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Isopropalin is a discontinued dinitroaniline herbicide. The toxicological data presented here are based on information available from regulatory agencies and scientific databases. Much of the primary data originates from unpublished proprietary studies submitted for pesticide registration, and therefore, detailed experimental protocols are often not publicly available. The methodologies described are based on standard toxicological guidelines likely followed at the time of testing.

Executive Summary

Isopropalin, a selective pre-emergence dinitroaniline herbicide, exhibits a low acute toxicity profile in mammals. The primary target organ for repeated exposure appears to be the hematopoietic system, with effects on red blood cell parameters. There is no evidence of significant genotoxic, carcinogenic, or reproductive and developmental toxicity at doses that do not induce maternal toxicity. Due to its discontinuation, recent and in-depth mechanistic studies are lacking.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 4-isopropyl-2,6-dinitro-N,N-dipropylaniline |

| CAS Number | 33820-53-0 |

| Molecular Formula | C₁₅H₂₃N₃O₄ |

| Molecular Weight | 309.36 g/mol |

| Appearance | Orange liquid |

| Water Solubility | 0.11 ppm |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

-